molecular formula C9H8FNO4 B6222977 2,6-dimethyl 4-fluoropyridine-2,6-dicarboxylate CAS No. 2768332-16-5

2,6-dimethyl 4-fluoropyridine-2,6-dicarboxylate

Cat. No.: B6222977
CAS No.: 2768332-16-5
M. Wt: 213.2
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl 4-fluoropyridine-2,6-dicarboxylate typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as N-ethyl-2,4,6-trifluoropyridinium triflate and anhydrous ammonia gas in acetonitrile at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl 4-fluoropyridine-2,6-dicarboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Esterification and Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids or esterified to form different esters.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation can produce pyridine N-oxides.

Scientific Research Applications

2,6-dimethyl 4-fluoropyridine-2,6-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dimethyl 4-fluoropyridine-2,6-dicarboxylate is not well-documented. like other pyridine derivatives, it may interact with biological targets through various pathways, including enzyme inhibition or receptor binding. The specific molecular targets and pathways would depend on the context of its application, such as its use in pharmaceuticals or agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dimethyl 4-fluoropyridine-2,6-dicarboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can significantly influence the reactivity, stability, and biological activity of the compound, making it valuable for specific applications where these properties are desired.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,6-dimethyl 4-fluoropyridine-2,6-dicarboxylate involves the reaction of 2,6-dimethylpyridine-2,6-dicarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-fluoroaniline to form the desired product.", "Starting Materials": [ "2,6-dimethylpyridine-2,6-dicarboxylic acid", "thionyl chloride", "4-fluoroaniline" ], "Reaction": [ "Step 1: 2,6-dimethylpyridine-2,6-dicarboxylic acid is dissolved in anhydrous dichloromethane.", "Step 2: Thionyl chloride is added dropwise to the solution while stirring at room temperature.", "Step 3: The reaction mixture is stirred for 2 hours at room temperature.", "Step 4: The solvent is removed under reduced pressure to obtain the acid chloride intermediate.", "Step 5: 4-fluoroaniline is dissolved in anhydrous dichloromethane.", "Step 6: The acid chloride intermediate is added dropwise to the solution of 4-fluoroaniline while stirring at room temperature.", "Step 7: The reaction mixture is stirred for 2 hours at room temperature.", "Step 8: The solvent is removed under reduced pressure to obtain the crude product.", "Step 9: The crude product is purified by column chromatography to obtain the final product, 2,6-dimethyl 4-fluoropyridine-2,6-dicarboxylate." ] }

CAS No.

2768332-16-5

Molecular Formula

C9H8FNO4

Molecular Weight

213.2

Purity

95

Origin of Product

United States

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